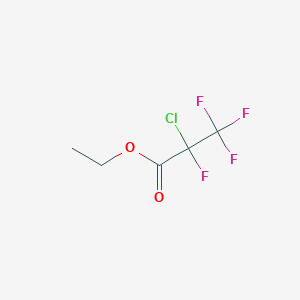

2-氯四氟丙酸乙酯

描述

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as electrosynthesis, Michael addition-induced cyclization, and photochemical reactions. For instance, ethyl-2,2-difluoro-2-trimethylsilylacetate, a difluoromethylene building block precursor, is prepared by electrolysis of ethyl-2-chloro-2,2-difluoroacetate, which is structurally similar to ethyl 2-chlorotetrafluoropropionate . Additionally, ethyl 3,3,3-trifluoropropanoate and its 2-bromo derivative are synthesized using a common intermediate that involves the radical addition of halogenated compounds to ethyl vinyl ether .

Molecular Structure Analysis

The molecular structure of related compounds shows significant variation due to the presence of fluorine atoms, which can influence the geometry and electronic properties of the molecules. For example, the synthesis of 1,1',3,3',6,6',8,8'-octachloro-9,9'-bifluorenylidene reveals that chlorine overcrowding leads to large dihedral angles and out-of-plane carbon-chlorine bond bending . These structural features are crucial for understanding the reactivity and properties of ethyl 2-chlorotetrafluoropropionate and its analogs.

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse, with reactions including carbene X-H insertion, Michael addition-induced cyclization, and photochemical reactions with olefins. Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, for example, is used to synthesize a wide range of trifluoromethyl heterocycles through rhodium(II) or copper(II) catalyzed reactions . Similarly, ethyl-2-(2-chloroethyl)acrylate reacts with various nucleophiles to afford functionalized cyclopropane esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the presence of fluorine and chlorine atoms. Fluorine atoms can significantly alter the acidity, lipophilicity, and stability of the molecules, making them suitable for various applications in organic synthesis and drug design. The presence of chlorine provides reactive sites for further chemical transformations, as seen in the synthesis of functionalized fulvenes through annulation reactions .

科学研究应用

化学合成与拆分:2-氯四氟丙酸乙酯在各种化合物的化学合成中具有重要意义。例如,它在农药、染料和农用化学品的合成中发挥作用。它还用于生产具有高生理活性的光学活性化合物,如布洛芬和甲氯丙酸乙酯和氯丙酸乙酯等医药中间体 (周亮,2006)。

有机电化学:在有机电化学中,该化合物用于电合成,例如制备 2,2-二氟-2-三甲基甲硅烷基乙酸乙酯,展示了其在合成含氟有机化合物中的用途 (Philippe Clavel 等人,2000)。

电池技术:2-氯四氟丙酸乙酯衍生物,如 3,3,3-三氟丙酸乙酯,已被探索作为锂离子电池中的添加剂,以提高其循环性能,尤其是在高温下。此类添加剂可以增加容量保持率并抑制电极腐蚀 (陶黄等人,2016)。

氟化学中的前体:它可作为合成含氟和含硫 CH 酸的潜在前体,展示了其在创建复杂分子结构方面的多功能性 (Yu. L. Teplenicheva 等人,1997)。

材料科学:在材料科学中,特别是在气体传输研究中,2-氯四氟丙酸乙酯衍生物用于气体分离的聚合物膜组合物中,例如用于 CO2/轻气体分离的聚(醚-b-酰胺 6)/[Emim][BF4] 凝胶膜 (Hesamoddin Rabiee 等人,2015)。

分析化学:在分析化学中,2-氯四氟丙酸乙酯衍生物被用作高效液相色谱中羧酸的反应剂,促进了这些酸的分光光度检测 (Y. Yasaka 等人,1990)。

安全和危害

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, collect and arrange disposal, and keep the chemical in suitable and closed containers for disposal .

属性

IUPAC Name |

ethyl 2-chloro-2,3,3,3-tetrafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF4O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBGBOFQVNQGIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382114 | |

| Record name | Ethyl 2-chlorotetrafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5829-03-8 | |

| Record name | Ethyl 2-chlorotetrafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)

![N-[(2,6-Dichloropyridin-4-yl)methyl]-N,N-dimethylamine hydrochloride](/img/structure/B1333690.png)